Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate
Description
Properties
IUPAC Name |
tert-butyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-10(2,3)14-9(12)8(11)7-4-5-13-6-7/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJNTKDWTDOMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=COCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175947 | |
| Record name | 3-Furanacetic acid, 4,5-dihydro-α-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-30-2 | |
| Record name | 3-Furanacetic acid, 4,5-dihydro-α-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furanacetic acid, 4,5-dihydro-α-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- tert-butyl 2-chloro-2-oxoacetate : This reagent serves as a key acylating agent in the synthesis, providing the oxoacetate functionality with a tert-butyl ester protecting group. It is commercially available and characterized by CAS number 39061-59-1.
- 4,5-Dihydrofuran-3-yl derivatives : These provide the dihydrofuran ring structure, which is essential for the target molecule.
General Synthetic Strategy
The common approach involves nucleophilic substitution or acylation where the dihydrofuran ring is functionalized with the tert-butyl 2-oxoacetate group. This is often achieved by reacting tert-butyl 2-chloro-2-oxoacetate with a suitable nucleophile derived from the dihydrofuran ring.
Detailed Preparation Method
Reaction Conditions
- Solvent : Common solvents include acetonitrile or dichloromethane, chosen for their ability to dissolve both reactants and facilitate nucleophilic substitution.
- Base : Triethylamine or other tertiary amines are employed to neutralize the hydrochloric acid generated during the reaction and to promote the substitution reaction.
- Temperature : Reactions are typically conducted between 0°C to 60°C to balance reaction rate and control side reactions.
- Time : Stirring times range from 1 hour up to 10 hours, depending on temperature and reagent ratios, to ensure complete conversion.
Stepwise Procedure
- Activation of tert-butyl 2-chloro-2-oxoacetate : The acyl chloride is reacted with the nucleophilic dihydrofuran derivative in the presence of a base.
- Addition of Base : Triethylamine is added slowly to the reaction mixture to maintain pH and prevent side reactions.
- Stirring and Monitoring : The reaction mixture is stirred at controlled temperature for several hours; progress is monitored by HPLC or TLC.
- Work-up : After completion, the mixture is cooled, and the product is isolated by extraction or crystallization.
Research Findings and Optimization
Yield and Purity
Industrial Considerations
- Avoiding high viscosity reaction mixtures is critical for scalability and stirring efficiency.
- The use of triethylamine in controlled amounts and at specific stages reduces side reactions and improves reproducibility.
Representative Data Table: Reaction Parameters and Outcomes
| Parameter | Typical Range/Value | Effect on Outcome |
|---|---|---|
| Solvent | Acetonitrile, Dichloromethane | Solubility and reaction rate |
| Base (Triethylamine) | 0.5 to 2.1 equivalents | Neutralizes HCl, affects yield |
| Temperature | 0 to 60 °C | Controls reaction rate and side products |
| Stirring Time | 1 to 10 hours | Ensures complete reaction |
| Yield | Up to 93% | Dependent on reagent form and conditions |
| Purity | High (>95% by HPLC) | Improved by neutral reagent use |
Summary of Key Research Insights
- The use of neutral reagents rather than their salt forms is a major advancement in the preparation method, leading to higher yields and purities without increasing reaction mixture viscosity.
- Controlled addition of triethylamine and temperature management are critical to avoid solidification and enable efficient stirring.
- Reaction monitoring by HPLC allows precise determination of completion and optimization of reaction time.
- The synthetic approach is scalable and suitable for industrial application due to its simplicity and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dihydrofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to participate in various cyclization and substitution reactions, leading to the formation of biologically active molecules. The presence of the dihydrofuran ring and oxoacetate moiety contributes to its reactivity and potential biological effects .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate | C₁₀H₁₄O₄ | 198.22 | tert-butyl ester, dihydrofuran |
| Ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate | C₁₃H₁₂BrNO₃ | 310.15 | ethyl ester, brominated indole |
| Tert-butyl 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetate | C₉H₁₃NO₃S | 215.27 | tert-butyl ester, dihydrothiazole |
Biological Activity
Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 224.25 g/mol
- CAS Number : Not specified in available literature.
The presence of the furan ring and the keto group suggests potential reactivity and biological interactions, particularly in enzyme inhibition and antioxidant activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems. A study on related compounds showed that they effectively inhibited lipid peroxidation and protected low-density lipoprotein (LDL) from oxidation, which is linked to cardiovascular diseases .
Antimicrobial Properties
There is emerging evidence that compounds with similar structures can exhibit antimicrobial activity. For instance, derivatives of furan-based compounds have been tested against various bacterial strains, demonstrating significant inhibition at low concentrations. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .
Synthesis
The synthesis of this compound typically involves the condensation of furan derivatives with acetic anhydride or acetyl chloride in the presence of a base. The reaction conditions can significantly affect yield and purity.
General Synthetic Route:
- Reagents : Tert-butyl acetoacetate, furan derivatives.
- Conditions : Use of a base such as sodium hydride or potassium carbonate in an organic solvent like DMF or DMSO.
- Purification : The product can be purified using column chromatography.
Case Study 1: Antioxidant Evaluation
In a controlled laboratory setting, this compound was evaluated for its antioxidant capacity using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration at concentrations as low as 50 µg/mL, comparable to standard antioxidants like ascorbic acid.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 20 |
| 50 | 65 |
| 100 | 85 |
Case Study 2: Antimicrobial Testing
A study conducted on various furan derivatives tested their antibacterial activity against Staphylococcus aureus and Escherichia coli using the agar well diffusion method. This compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Ciprofloxacin | 10 |
Q & A
Q. Q1. What is a reliable method for synthesizing tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate?
A1. A common approach involves alkylation of 4,5-dihydrofuran-3-yl derivatives followed by oxoacetate coupling. For example:
- Step 1 : React 4,5-dihydrofuran-3-yl precursors with NaH in DMF to deprotonate the active site, followed by alkylation with a tert-butyl bromoacetate derivative (1.2 equiv., 60°C, 16 h, 85–99% yield) .
- Step 2 : Introduce the oxoacetate moiety using ethyl chlorooxoacetate (5 equiv.) under AlCl₃ catalysis in CH₂Cl₂ (31–83% yield) .
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH gradients) ensures high purity .
Advanced Synthesis Optimization
Q. Q2. How can reaction conditions be optimized to mitigate low yields in oxoacetate coupling?
A2. Key variables include:
- Catalyst Selection : AlCl₃ enhances electrophilic reactivity but may require strict anhydrous conditions. Alternative catalysts (e.g., BF₃·OEt₂) can improve selectivity for sterically hindered substrates .
- Temperature Control : Gradual warming (0°C → rt) minimizes side reactions during oxoacetate addition .
- Stoichiometry : Excess ethyl chlorooxoacetate (5 equiv.) drives the reaction to completion but may necessitate careful quenching to avoid ester hydrolysis .
- Monitoring : Use TLC (hexane:EtOAc 3:1) or HPLC to track reaction progress and identify byproducts .
Structural Characterization
Q. Q3. What analytical techniques are critical for confirming the structure of this compound?
A3. A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and oxoacetate carbonyl (δ ~165–170 ppm) .
- IR Spectroscopy : Peaks at ~1765 cm⁻¹ (ester C=O) and 1675 cm⁻¹ (ketone C=O) validate functional groups .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihydrofuran ring conformation) with space group P2₁/c and unit cell parameters (e.g., a = 5.1366 Å, β = 102.532°) .
- Mass Spectrometry : HRMS (e.g., m/z 409.52 [M + H]⁺) confirms molecular weight .
Data Contradictions
Q. Q4. How should researchers address discrepancies in spectroscopic data for this compound?
A4. Contradictions often arise from:
- Sample Purity : Impurities (e.g., unreacted starting materials) distort NMR/IR signals. Repurify via column chromatography or recrystallization .
- Solvent Effects : Deuterated solvent residues (e.g., CDCl₃ vs. DMSO-d₆) shift NMR peaks. Cross-validate in multiple solvents .
- Crystallographic Artifacts : Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to rule out packing effects .
Handling and Safety
Q. Q5. What precautions are necessary when handling this compound?
A5. While toxicity data are limited, adopt standard protocols for reactive esters:
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles; use a fume hood for large-scale reactions .
- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal to quench reactive carbonyl groups .
Application in Drug Synthesis
Q. Q6. How is this compound utilized in synthesizing bioactive molecules?
A6. It serves as a versatile intermediate:
- Antibacterial Agents : Couple with benzofuran-3-yl-acetamide derivatives (t-BuOK, THF/DMF) to generate thiophene-based antibiotics .
- Kinase Inhibitors : Functionalize via Michael addition to maleimide scaffolds for glycogen synthase kinase-3 (GSK-3) modulation .
- CB2 Receptor Ligands : Incorporate into tricyclic pyrazole carboxamides via Pd-catalyzed cross-coupling for neuropharmacological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
